4-(Azetidin-3-yl)benzoic acid;hydrochloride
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Overview
Description
4-(Azetidin-3-yl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is known for its unique structure, which includes an azetidine ring attached to a benzoic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)benzoic acid;hydrochloride typically involves the reaction of azetidine with benzoic acid under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at elevated temperatures, around 70-80°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
4-(Azetidin-3-yl)benzoic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
4-(Azetidin-3-yl)benzoic acid;hydrochloride can be compared with other similar compounds, such as:
4-(Azetidin-3-yl)benzonitrile;hydrochloride: Similar structure but with a nitrile group instead of a carboxylic acid.
4-(Azetidin-3-yl)benzoic acid;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of the azetidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(azetidin-3-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVSGOCUHDSQNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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